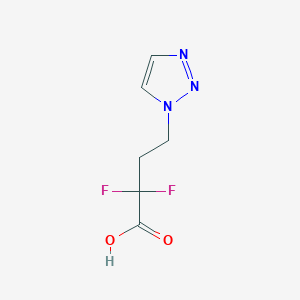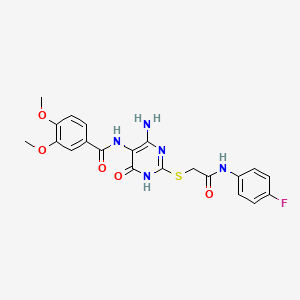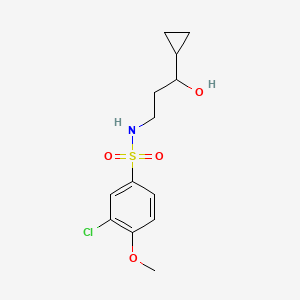![molecular formula C11H19NO3 B2982875 Tert-butyl N-[1-(2-oxoethyl)cyclobutyl]carbamate CAS No. 1335042-17-5](/img/structure/B2982875.png)
Tert-butyl N-[1-(2-oxoethyl)cyclobutyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl N-[1-(2-oxoethyl)cyclobutyl]carbamate: is an organic compound with the molecular formula C11H19NO3. It is a carbamate derivative, often used in organic synthesis and pharmaceutical research due to its unique structural properties.
作用機序
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It’s known that the compound can undergo α-methylenation, a chemical reaction involving formaldehyde and catalysis by either pyrrolidine proprionic acid or the dipeptide l-pro-β-ala . This reaction could potentially influence its interaction with its targets.
Biochemical Pathways
It’s worth noting that the compound can be used in the synthesis of pyrrolidines involving 1,3-dipolar cycloaddition . Pyrrolidines are a class of organic compounds that are involved in many biochemical reactions.
Pharmacokinetics
The compound is known to be an oil at room temperature , which could influence its absorption and distribution in the body.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of Tert-butyl N-[1-(2-oxoethyl)cyclobutyl]carbamate. For instance, the compound is stored at a temperature of 4°C , suggesting that it may be sensitive to heat.
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclobutanone and tert-butyl carbamate.
Reaction Steps:
Industrial Production Methods:
- The industrial production of tert-butyl N-[1-(2-oxoethyl)cyclobutyl]carbamate involves similar steps but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Studied for its potential as a prodrug in cancer therapy.
- Investigated for its role in enzyme inhibition studies.
Medicine:
- Potential applications in drug development, particularly in designing enzyme inhibitors.
- Explored for its use in targeted drug delivery systems.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the synthesis of agrochemicals and pharmaceuticals.
類似化合物との比較
- Tert-butyl N-(2-oxoethyl)carbamate
- Cyclobutyl carbamate derivatives
- N-Boc-2-aminoacetaldehyde
Comparison:
- Tert-butyl N-[1-(2-oxoethyl)cyclobutyl]carbamate is unique due to its cyclobutyl ring, which imparts different steric and electronic properties compared to other carbamate derivatives.
- The presence of the cyclobutyl ring can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.
特性
IUPAC Name |
tert-butyl N-[1-(2-oxoethyl)cyclobutyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-11(7-8-13)5-4-6-11/h8H,4-7H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJYFDDCGTTXGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)CC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Lithium 4-methyl-1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B2982792.png)
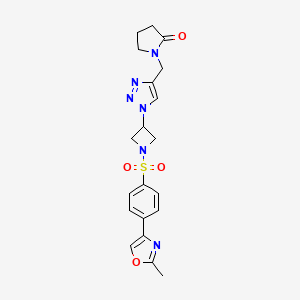
![5-bromo-2-chloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide](/img/structure/B2982795.png)
![Methyl 1-[2-(2-chlorophenoxy)acetyl]indole-3-carboxylate](/img/structure/B2982796.png)
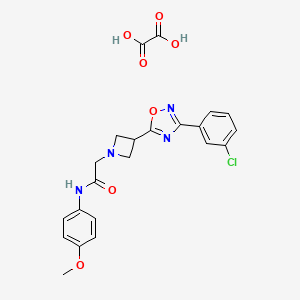
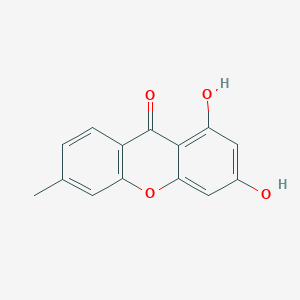
![2-{[2-chloro-5-(hydroxymethyl)phenyl]amino}-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2982800.png)
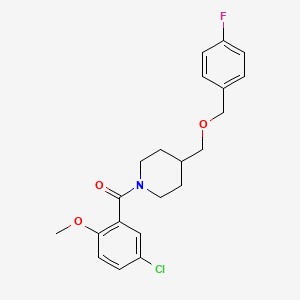
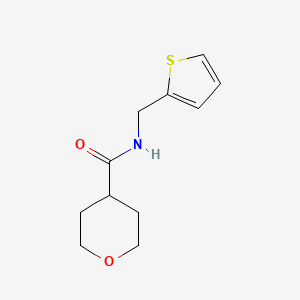
![(2E)-7-chloro-2-{[(2-methoxyphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B2982806.png)
![2-(4-(N,N-dimethylsulfamoyl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2982807.png)
